

An In-Depth Technical Guide to the Pharmacological Profile of Perazine Sulfoxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Perazine sulfoxide*

Cat. No.: *B130845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist Abstract

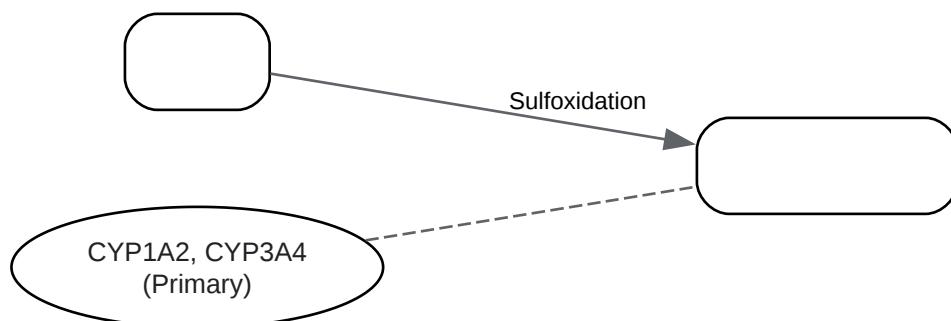
Perazine sulfoxide is the primary metabolite of the phenothiazine antipsychotic agent, perazine. Formed predominantly through hepatic sulfoxidation, this metabolite has been a subject of interest in understanding the overall pharmacological and toxicological profile of its parent compound. This technical guide provides a comprehensive overview of the current scientific knowledge regarding **perazine sulfoxide**, delving into its metabolism, pharmacodynamic activity (or lack thereof), and toxicological properties. While perazine exhibits a complex pharmacological profile, evidence strongly suggests that **perazine sulfoxide** is a pharmacologically inactive metabolite, lacking significant affinity for key central nervous system (CNS) receptors. This guide will synthesize the available data, present it in a clear and concise format, and provide detailed methodologies for relevant *in vitro* assays, offering a valuable resource for researchers in pharmacology and drug development.

Introduction: The Metabolic Fate of Perazine

Perazine is a piperazine-type phenothiazine derivative that has been utilized as a typical antipsychotic.^[1] Like many psychotropic medications, it undergoes extensive metabolism in the liver, leading to the formation of various metabolites. One of the most significant metabolic pathways for perazine is sulfoxidation, resulting in the formation of **perazine sulfoxide**.^{[2][3]}

Understanding the pharmacological profile of this major metabolite is crucial for a complete assessment of the parent drug's efficacy and safety, as metabolites can sometimes contribute to the therapeutic effect or be responsible for adverse drug reactions.

This guide will focus specifically on the pharmacological and toxicological characteristics of **perazine sulfoxide**, distinguishing its properties from those of the parent compound, perazine.


Metabolism and Pharmacokinetics

The biotransformation of perazine to **perazine sulfoxide** is a critical aspect of its disposition in the body.

Metabolic Pathway: The Role of Cytochrome P450

The sulfoxidation of the phenothiazine ring of perazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies utilizing human liver microsomes and cDNA-expressed human CYPs have identified CYP1A2 and CYP3A4 as the main isoenzymes responsible for the formation of perazine 5-sulfoxide.[4]

Metabolic Conversion of Perazine

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of perazine to **perazine sulfoxide**.

Pharmacokinetic Observations

Clinical pharmacokinetic studies have shown that after oral administration of perazine, **perazine sulfoxide** appears rapidly in the plasma, albeit at low concentrations. This observation, coupled with a low systemic availability of the parent drug, suggests a significant first-pass metabolism of perazine in the liver, where a substantial portion is converted to **perazine sulfoxide** before reaching systemic circulation.

Pharmacodynamics: An Inactive Metabolite

A crucial aspect of the pharmacological profile of any drug metabolite is its own biological activity. In the case of **perazine sulfoxide**, the available evidence consistently points towards a lack of significant pharmacological effects at the key receptors targeted by its parent compound.

Receptor Binding Profile: A Notable Absence of Affinity

While perazine exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors, and also interacts with other receptors such as serotonin, histamine, and adrenergic receptors, its sulfoxide metabolite appears to be largely devoid of such activity.[\[1\]](#)

A key study investigating the pharmacological properties of perazine's primary metabolites, including **perazine sulfoxide**, concluded that, in contrast to perazine, none of the metabolites exhibited effects that would indicate neuroleptic or antidepressive properties.[\[5\]](#) This suggests a significantly reduced or absent affinity for the dopamine D2 receptor and other CNS receptors responsible for the therapeutic actions of perazine.

Quantitative Receptor Binding Data:

Receptor Target	Perazine (Ki, nM)	Perazine Sulfoxide (Ki, nM)
Dopamine D2	Data available (active)	No specific data available (presumed high/inactive)
Serotonin 5-HT2A	Data available (active)	No specific data available (presumed high/inactive)
Histamine H1	Data available (active)	No specific data available (presumed high/inactive)
Alpha-1 Adrenergic	Data available (active)	No specific data available (presumed high/inactive)

Note: While qualitative statements on the inactivity of **perazine sulfoxide** are present in the literature, specific quantitative binding affinity data (Ki values) are not readily available in public-domain scientific literature. The absence of such data is a significant information gap.

The structural change from a sulfide in perazine to a sulfoxide in its metabolite likely alters the three-dimensional conformation and electronic properties of the molecule, thereby hindering its ability to bind effectively to the orthosteric binding sites of these receptors.[\[6\]](#)

Toxicology and Safety Profile

The safety profile of a drug metabolite is as important as its pharmacological activity. The available toxicological data for **perazine sulfoxide** is limited but provides some initial insights.

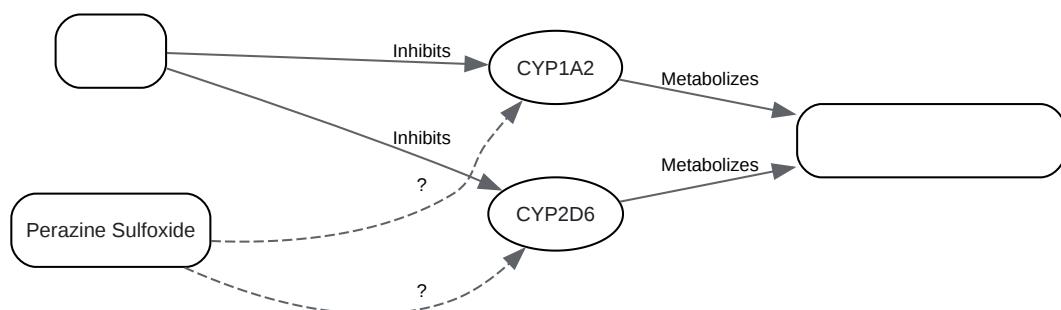
Acute Toxicity

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **perazine sulfoxide** is classified as "Harmful if swallowed".[\[2\]](#) This classification is based on acute oral toxicity data.

Genotoxicity

In vitro studies have been conducted to assess the mutagenic potential of perazine and its metabolites. In a study using human lymphocytes and Chinese Hamster Ovary (CHO) cells, **perazine sulfoxide** gave negative results for the induction of sister chromatid exchanges, both

with and without metabolic activation. This suggests a lack of genotoxic potential in this specific assay.


Drug-Drug Interaction Potential

4.3.1. Effect on Cytochrome P450 Enzymes:

The parent drug, perazine, is a known potent inhibitor of CYP1A2 and CYP2D6.^{[7][8]} This raises the question of whether its major metabolite, **perazine sulfoxide**, also possesses inhibitory activity against these or other CYP enzymes.

Data on the direct effect of **perazine sulfoxide** on CYP450 enzyme activity (inhibition or induction) is currently not available in the scientific literature. This represents a critical knowledge gap in fully understanding the drug-drug interaction potential of perazine therapy.

CYP450 Inhibition: Known and Unknowns

[Click to download full resolution via product page](#)

Caption: Known inhibition of CYP enzymes by perazine and the unknown potential of its sulfoxide metabolite.

4.3.2. Potential for Induction:

Some studies suggest that phenothiazines, as a class, may have the potential to induce their own metabolism, possibly through the induction of CYP1A2, CYP3A4, and CYP2C19 isoforms.

[4] However, specific studies confirming or refuting the enzyme-inducing potential of **perazine sulfoxide** are lacking.

Cardiovascular Safety: hERG Channel Activity

Blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major concern for many drugs due to the risk of cardiac arrhythmias. The parent drug, perazine, and other phenothiazines have been shown to inhibit the hERG channel.[4]

There is no specific data available on the in vitro activity of **perazine sulfoxide** on the hERG channel. Given that structural modifications can significantly alter hERG liability, dedicated studies are required to assess the cardiovascular risk profile of this metabolite.

Cytotoxicity

General studies on phenothiazines have shown that they can exhibit cytotoxic effects in vitro.[9] However, specific cytotoxicity data (e.g., IC₅₀ values in various cell lines) for **perazine sulfoxide** is not readily available.

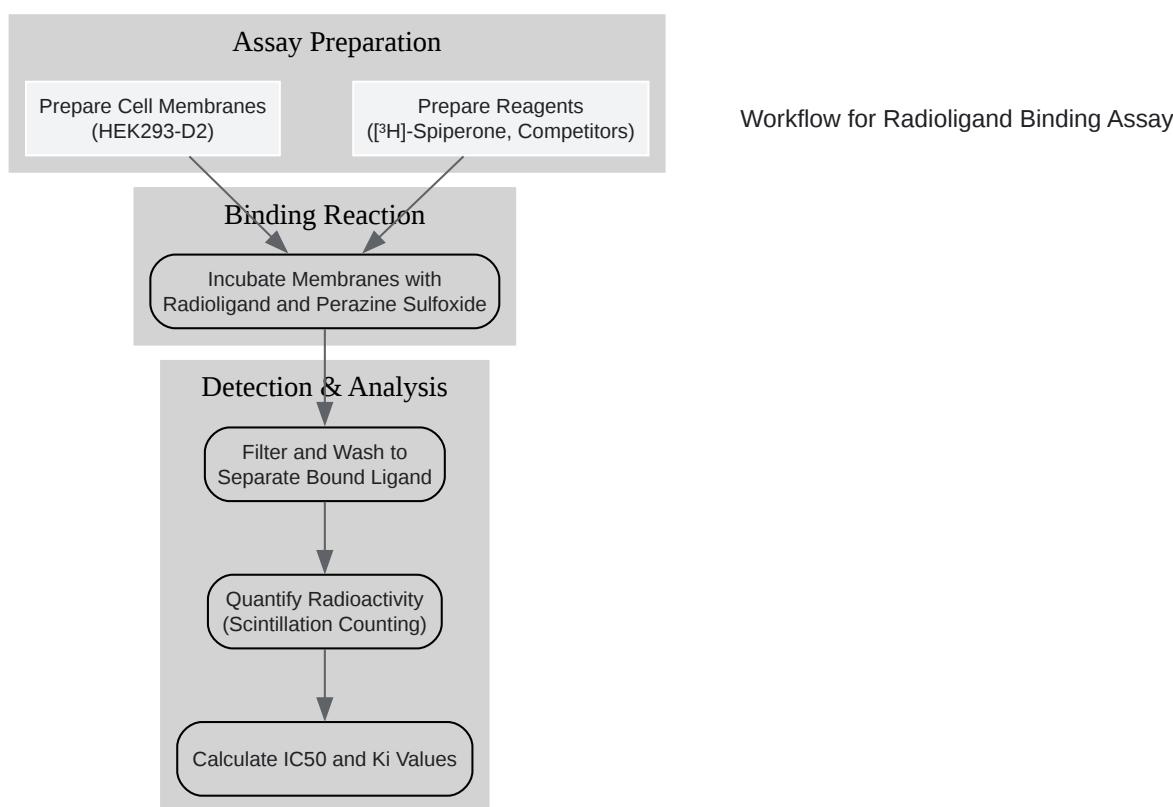
Experimental Protocols for In Vitro Assessment

To address the existing data gaps, the following are detailed, step-by-step methodologies for key in vitro experiments that are crucial for a thorough pharmacological and toxicological profiling of **perazine sulfoxide**.

Radioligand Receptor Binding Assay (for Dopamine D2 Receptor)

Objective: To determine the binding affinity (K_i) of **perazine sulfoxide** for the human dopamine D2 receptor.

Materials:


- HEK293 cells stably expressing the human dopamine D2 receptor.
- [³H]-Spiperone (radioligand).
- Haloperidol (reference competitor).

- **Perazine sulfoxide.**
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Scintillation fluid and vials.
- Microplate harvester and scintillation counter.

Procedure:

- Cell Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
- Assay Setup: In a 96-well plate, add in triplicate:
 - Binding buffer.
 - A fixed concentration of [³H]-Spiperone (typically at its K_d).
 - Increasing concentrations of **perazine sulfoxide** (e.g., 10⁻¹¹ to 10⁻⁵ M).
 - For non-specific binding control wells, add a high concentration of haloperidol (e.g., 10 μM).
 - For total binding wells, add vehicle (e.g., DMSO).
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
- Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **perazine sulfoxide**. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a radioligand receptor binding assay.

In Vitro CYP450 Inhibition Assay (e.g., for CYP1A2)

Objective: To determine the IC50 value of **perazine sulfoxide** for the inhibition of human CYP1A2 activity.

Materials:

- Human liver microsomes (HLM) or recombinant human CYP1A2 enzyme.
- Phenacetin (CYP1A2 substrate).
- **Perazine sulfoxide.**
- NADPH regenerating system.
- Acetonitrile (for reaction termination).
- LC-MS/MS system.

Procedure:

- Incubation Setup: In a 96-well plate, pre-incubate HLM or recombinant CYP1A2 with increasing concentrations of **perazine sulfoxide** in buffer at 37°C.
- Initiation of Reaction: Add phenacetin to the wells. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
- Termination: Stop the reaction by adding cold acetonitrile.
- Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
- Analysis: Quantify the formation of the metabolite of phenacetin (paracetamol) using a validated LC-MS/MS method.
- Data Analysis: Plot the percentage of remaining CYP1A2 activity against the log concentration of **perazine sulfoxide**. Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Perazine sulfoxide, the primary metabolite of the antipsychotic perazine, is pharmacologically inactive. Its formation via CYP1A2 and CYP3A4 represents a significant clearance pathway for the parent drug. While it appears to have a low potential for direct neuroleptic or antidepressant activity, and limited genotoxicity in the assays conducted, significant data gaps remain in its pharmacological and toxicological profile.

For a comprehensive understanding, future research should prioritize:

- Quantitative receptor binding studies to definitively confirm the lack of affinity of **perazine sulfoxide** for key CNS receptors.
- In vitro CYP450 inhibition and induction assays to elucidate the drug-drug interaction potential of the metabolite itself.
- hERG channel assays to assess its cardiovascular safety profile.
- Comprehensive cytotoxicity studies in a panel of relevant cell lines.

By addressing these knowledge gaps, the scientific community can build a more complete and robust pharmacological and safety profile of not only **perazine sulfoxide** but also contribute to a more thorough understanding of the disposition and overall effects of its parent drug, perazine.

References

- Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2003). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. *Drug Metabolism and Disposition*, 31(5), 643-649.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159893, **Perazine sulfoxide**.
- von Bahr, C., Movin, G., Nordin, C., Lidén, A., Csernansky, J. G., & Greenblatt, D. J. (2001). Cytochrome P-450 enzymes and FMO3 contribute to the disposition of the antipsychotic drug perazine in vitro. *European Journal of Clinical Pharmacology*, 57(3), 227-234.
- Motohashi, N., Kawase, M., Satoh, K., & Sakagami, H. (2006). Cytotoxic potential of phenothiazines. *Current drug targets*, 7(9), 1055-1066.
- Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.

- PubChem. (n.d.). Perazine. National Center for Biotechnology Information.
- Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2002). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. *Polish journal of pharmacology*, 54(4), 407-410.
- Wójcikowski, J., & Daniel, W. A. (2012). Autoinduction of the metabolism of phenothiazine neuroleptics in a primary culture of human hepatocytes. *Pharmacological Reports*, 64(6), 1436-1443.
- Jellinger, K. (1989). Pharmacological studies on perazine and its primary metabolites.
- Gessner, P. K., & Gessner, T. (1987). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. *Chemical research in toxicology*, 1(1), 35-41.
- Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. *Research communications in chemical pathology and pharmacology*, 56(3), 361-374.
- Wójcikowski, J., & Daniel, W. A. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. *Pharmacological Reports*, 72(4), 986-996.
- Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. *Pharmacological reports : PR*, 61(5), 851–858.
- Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. *Drug metabolism and disposition*, 34(1), 126-133.
- Wójcikowski, J., Boksa, J., & Daniel, W. A. (2010). Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--a comparison with other phenothiazines. *Biochemical pharmacology*, 79(10), 1528-1535.
- Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. *Current drug metabolism*, 8(7), 715-732.
- Fathima, A., & Jayachandran, E. (2017). Dimethyl sulfoxide inactivates the anticancer effect of cisplatin against human myelogenous leukemia cell lines in in vitro assays. *Journal of Cancer Research and Therapeutics*, 13(4), 1045.
- Perry, M., Sanguinetti, M. C., & Mitcheson, J. (2010). hERG potassium channels and the structural basis of drug-induced arrhythmias. *Molecular pharmacology*, 78(4), 566-574.
- Dahl, S. G., & Hough, E. (1985). Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding. *Molecular pharmacology*, 27(3), 380-386.
- Wójcikowski, J., Danek, P., Basińska-Ziobroń, A., Pukło, R., & Daniel, W. A. (2020). The atypical neuroleptics iloperidone and ilurasidone inhibit human cytochrome P450 enzymes in

vitro. *Pharmacological Reports*, 72(6), 1649-1658.

- Walsky, R. L., & Obach, R. S. (2006). Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6. *The Journal of Clinical Pharmacology*, 46(12), 1426-1438.
- Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
- van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. *ACS omega*, 6(19), 12595-12604.
- van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. *ACS Omega*, 6(19), 12595-12604.
- van der Velden, W. J., de Haan, A., & de Vries, E. G. (2021). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. *ACS omega*, 6(19), 12595-12604.
- Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. *Pharmacological reports : PR*, 61(5), 851–858.
- Stary, C. M., & Sanguinetti, M. C. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. *Frontiers in pharmacology*, 12, 707324.
- Castro, M., Gesto, D., Guixà-González, R., & Logothetis, D. E. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. *Journal of medicinal chemistry*, 64(10), 6786-6807.
- Monroe, K. R., & Smith, M. P. (2018). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. *American journal of rhinology & allergy*, 32(5), 403-406.
- Manetti, F., Santucci, A., & Botta, M. (2002). Arylpiperazines with affinity toward alpha (1)-adrenergic receptors. *Current medicinal chemistry*, 9(12), 1167-1186.
- Wang, Y., Li, M., & Du, D. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. *Acta pharmacologica Sinica*, 37(1), 144-154.
- Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. (2021). *bioRxiv*.
- Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (2021). *International Journal of Molecular Sciences*, 22(11), 5896.
- Knight, A. R., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. *ACS chemical neuroscience*, 9(4), 794-803.
- Leucht, S., Helfer, B., & Hartung, B. (2014). Perazine for schizophrenia.
- Hill, S. J., & Baker, J. G. (2020). The affinity and selectivity of α -adrenoceptor antagonists, antidepressants, and antipsychotics for the human α 1A, α 1B, and α 1D-adrenoceptors. *Pharmacology research & perspectives*, 8(4), e00602.

- González-Maeso, J., & Sealfon, S. C. (2009). 5-HT2A receptors: pharmacology and functional selectivity. *Current topics in behavioral neurosciences*, 2, 141-163.
- Kaczor, A. A., et al. (2013). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. *European journal of medicinal chemistry*, 69, 637-646.
- Partyka, A., et al. (2021).
- Kumar, A., et al. (2021). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. *Journal of medicinal chemistry*, 64(10), 6808-6825.
- Howell, L. L., & Cunningham, K. A. (2015). "Selective" serotonin 5-HT2A receptor antagonists. *Neuropsychopharmacology*, 40(1), 1-3.
- Satała, G., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. *International journal of molecular sciences*, 22(11), 5896.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenothiazine drugs and metabolites: molecular conformation and dopaminergic, alpha adrenergic and muscarinic cholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic potential of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacological Profile of Perazine Sulfoxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130845#pharmacological-profile-of-perazine-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com